molecular formula C26H27N5O5 B2954838 benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844835-87-6

benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2954838
CAS RN: 844835-87-6
M. Wt: 489.532
InChI Key: NPJDRHWXNQVMAR-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, a nitrogen-containing heterocycle, which is a fundamental structure in biochemistry, forming part of DNA and RNA. It also contains a methoxyphenyl group and an acetate group attached to the purine ring via a benzyl linker .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the methoxyphenyl and acetate groups, and the attachment of these to the purine ring via a benzyl linker. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a purine ring, which is a type of nitrogen-containing heterocycle, as well as a methoxyphenyl group and an acetate group. These groups are attached to the purine ring via a benzyl linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetate group and the aromatic purine and phenyl rings would likely influence its solubility, while the size and complexity of the molecule could influence properties like melting point and boiling point .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) reported the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. Although the study does not directly mention benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, it highlights the significance of synthesizing new heterocyclic compounds with promising pharmacological activities, which could include derivatives similar to the mentioned compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Applications : Research by Jafar et al. (2017) on 4-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests that compounds with a methoxyphenyl-pyrimidin motif could have applications in developing antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Analgesic Activity : A study by Zygmunt et al. (2015) on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, including carboxylic, ester, or amide moieties, demonstrated significant analgesic and anti-inflammatory effects. This indicates the potential of purine derivatives in pain management and anti-inflammatory applications (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Aldose Reductase Inhibition : Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent and selective aldose reductase inhibitors exhibiting antioxidant activity, as highlighted by La Motta et al. (2007). This suggests the utility of pyrimidine derivatives in managing complications related to diabetes through inhibition of aldose reductase (La Motta, Sartini, Mugnaini, Simorini, Taliani, Salerno, Marini, Da Settimo, Lavecchia, Novellino, Cantore, Failli, & Ciuffi, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects. Without more information, it’s difficult to speculate on the specific mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s used or handled. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and determining its potential uses. For example, if it shows promising biological activity, it could be developed into a new drug .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 4-methoxybenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by alkylation with benzyl bromide and acetylation with acetic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "benzyl bromide", "acetic anhydride", "potassium carbonate", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione in the presence of potassium carbonate and dimethylformamide to form 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetaldehyde.", "Step 2: Alkylation of the intermediate with benzyl bromide in the presence of potassium carbonate and dimethylformamide to form benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.", "Step 3: Acetylation of the intermediate with acetic anhydride in the presence of chloroform and water to form the final product, benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] }

CAS RN

844835-87-6

Product Name

benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Molecular Formula

C26H27N5O5

Molecular Weight

489.532

IUPAC Name

benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O5/c1-17-13-29(19-9-11-20(35-3)12-10-19)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-7-5-4-6-8-18/h4-12,17H,13-16H2,1-3H3

InChI Key

NPJDRHWXNQVMAR-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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